molecular formula C36H36AsN3 B15162500 8,8',8''-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) CAS No. 183954-20-3

8,8',8''-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine)

Cat. No.: B15162500
CAS No.: 183954-20-3
M. Wt: 585.6 g/mol
InChI Key: PNJMEWIAWFKNMQ-UHFFFAOYSA-N
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Description

8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) is a complex organic compound characterized by the presence of an arsenic atom bonded to three N,N-dimethylnaphthalen-1-amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) typically involves the reaction of arsenic trichloride with N,N-dimethylnaphthalen-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst to increase the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic compounds.

    Substitution: The N,N-dimethylnaphthalen-1-amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting certain enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-naphthylamine: An aromatic amine with similar structural features but lacking the arsenic atom.

    1-Naphthylamine: A simpler compound with a single naphthalene ring and an amino group.

    Dimethylaniline: Another aromatic amine with a different aromatic ring structure.

Uniqueness

8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where its unique reactivity and interactions are advantageous.

Properties

CAS No.

183954-20-3

Molecular Formula

C36H36AsN3

Molecular Weight

585.6 g/mol

IUPAC Name

8-bis[8-(dimethylamino)naphthalen-1-yl]arsanyl-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C36H36AsN3/c1-38(2)31-22-10-16-25-13-7-19-28(34(25)31)37(29-20-8-14-26-17-11-23-32(35(26)29)39(3)4)30-21-9-15-27-18-12-24-33(36(27)30)40(5)6/h7-24H,1-6H3

InChI Key

PNJMEWIAWFKNMQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)[As](C3=CC=CC4=C3C(=CC=C4)N(C)C)C5=CC=CC6=C5C(=CC=C6)N(C)C

Origin of Product

United States

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